2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
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Overview
Description
2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable oxidizing agent. One common method involves the use of potassium permanganate (KMnO₄) in an aqueous medium under reflux conditions. The reaction proceeds through the oxidation of the aldehyde group to form the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of diketones or higher carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated pyrazoles or other substituted derivatives.
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes involved in the biosynthesis of inflammatory mediators or interact with receptors that regulate cell proliferation. The exact molecular targets and pathways would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.
1-ethyl-1H-pyrazole-4-carboxylic acid: A structurally similar compound with a carboxylic acid group at the 4-position.
1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with additional methyl substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile building block in organic synthesis makes it valuable in research and industrial applications.
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-9-4-5(3-8-9)6(10)7(11)12/h3-4H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYANGQODFXKPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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